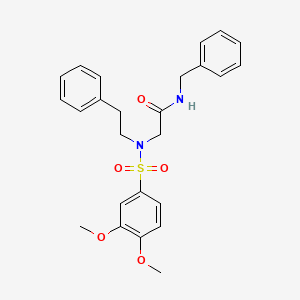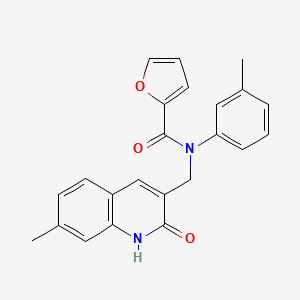
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HM-3, is a novel compound that has been synthesized and studied extensively in recent years. It belongs to the class of quinoline-based compounds and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In a study by Zhang et al. (2017), this compound was found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This inhibition led to the induction of apoptosis and cell cycle arrest in hepatocellular carcinoma cells. In another study by Li et al. (2018), this compound was found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition led to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Li et al. (2018), this compound was found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This indicates that this compound has anti-inflammatory effects. In addition, this compound has also been shown to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells (Zhang et al., 2017). This indicates that this compound has anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is its high purity and high yield synthesis method. This allows for easy and reproducible synthesis of this compound for use in lab experiments. In addition, this compound has shown promising results in various scientific research applications, indicating its potential therapeutic applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One possible direction is the investigation of its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Another direction is the optimization of its synthesis method to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a novel quinoline-based compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action involves the inhibition of various signaling pathways. However, its limited solubility in water may affect its bioavailability and efficacy. There are several future directions for the study of this compound, including investigation of its potential therapeutic applications in other diseases, optimization of its synthesis method, and further elucidation of its mechanism of action.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylfuran-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Zhang et al. (2017), this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. (2018) demonstrated that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, this compound has also been shown to have anti-viral activity against the Zika virus (Li et al., 2019).
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-3-6-19(11-15)25(23(27)21-7-4-10-28-21)14-18-13-17-9-8-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFMIJNPKAJXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

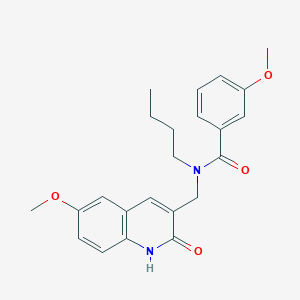
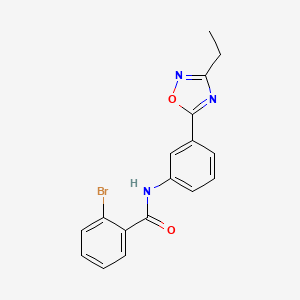
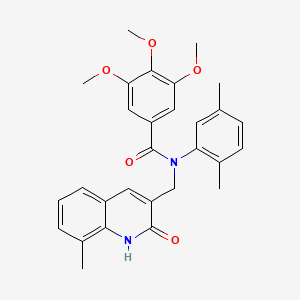
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
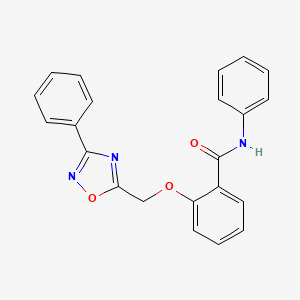
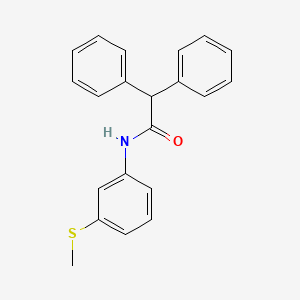
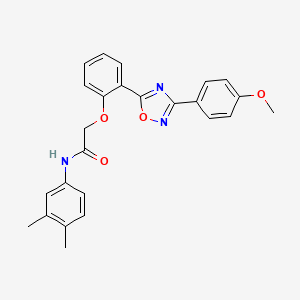


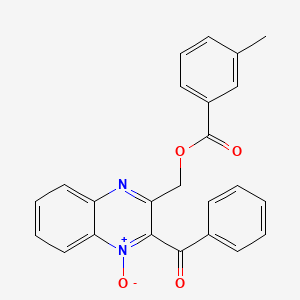
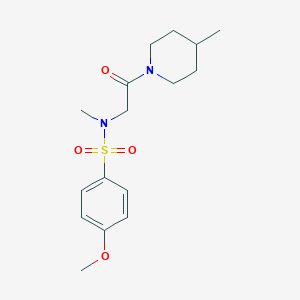
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
